

1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol

Cat. No.: B6342664

[Get Quote](#)

An In-depth Technical Guide to **1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol**: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol**. As a functionalized fluoropyridine, this molecule represents a valuable building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a chiral alcohol moiety onto the pyridine scaffold imparts unique electronic properties, enhances metabolic stability, and provides a vector for further chemical modification. This document details a robust synthetic pathway, predicted spectral data for compound verification, insights into its chemical reactivity, and discusses its potential in drug discovery. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Introduction

Substituted pyridines are among the most prevalent heterocyclic scaffolds in FDA-approved pharmaceuticals, valued for their ability to engage in hydrogen bonding and serve as versatile synthetic platforms.^{[1][2]} The introduction of fluorine into such scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.^[3] Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, alter lipophilicity, and block sites of metabolic oxidation, often leading to improved drug potency and bioavailability.^[4]

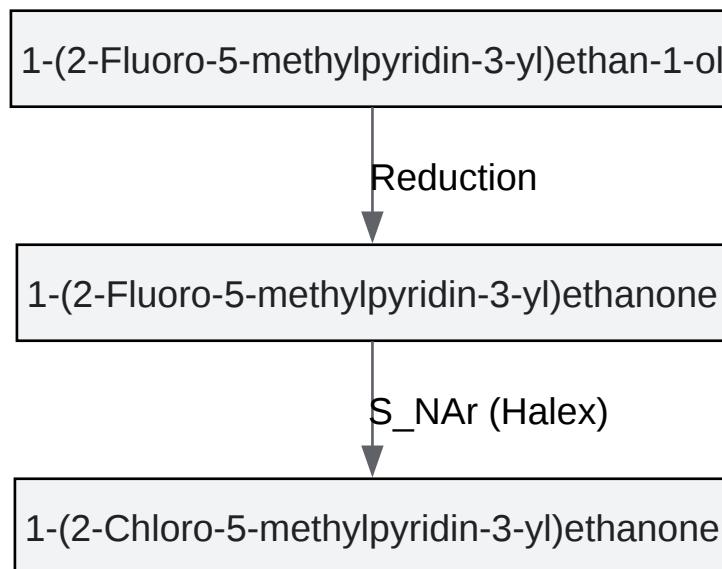
1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol is a chiral secondary alcohol derivative of a fluorinated pyridine. Its structure is of particular interest to medicinal chemists for several reasons:

- Fluorine at the 2-position: Activates the ring for nucleophilic aromatic substitution (SNAr), providing a handle for further derivatization, while also influencing the electronic environment of the entire scaffold.[1][5]
- Methyl Group at the 5-position: Provides a non-polar substituent that can engage in beneficial van der Waals interactions within protein binding pockets.
- Secondary Alcohol at the 3-position: Introduces a chiral center and a functional group that can act as a hydrogen bond donor or acceptor, and serves as a key point for esterification or etherification to explore structure-activity relationships (SAR).[6]

This guide serves as a technical resource for researchers, providing foundational knowledge and actionable protocols for the synthesis and utilization of this promising chemical entity.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, its core properties can be determined or reliably estimated.


Property	Value	Source/Method
Molecular Formula	C ₈ H ₁₀ FNO	(Calculated)
Molecular Weight	155.17 g/mol	(Calculated)
Appearance	Predicted: Colorless to pale yellow oil or low-melting solid	(Analog Est.)
Boiling Point	Predicted: >200 °C at 760 mmHg	(Analog Est.)
Solubility	Soluble in polar organic solvents (e.g., MeOH, EtOH, DMSO, THF)	(Analog Est.)
CAS Number	Not assigned. A constitutional isomer, 1-(5-Fluoro-3-methylpyridin-2-yl)ethan-1-ol, is registered under CAS 2833706-85-5. [7]	AK Scientific [7]

Synthesis and Purification

A robust and logical synthetic route to **1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol** proceeds from the commercially available precursor, 1-(2-Chloro-5-methylpyridin-3-yl)ethanone. The strategy involves a two-step process: a nucleophilic aromatic substitution to introduce the fluorine atom, followed by a selective reduction of the ketone.

Retrosynthetic Analysis

The retrosynthetic logic identifies the precursor ketone as the key starting material, which can be accessed from simpler building blocks. The target alcohol is disconnected at the C-O bond, revealing the corresponding ketone, which is in turn derived from its chlorinated analog via a halogen exchange (Halex) reaction.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic pathway for the target compound.

Step 1: Synthesis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone via Halogen Exchange (SNAr)

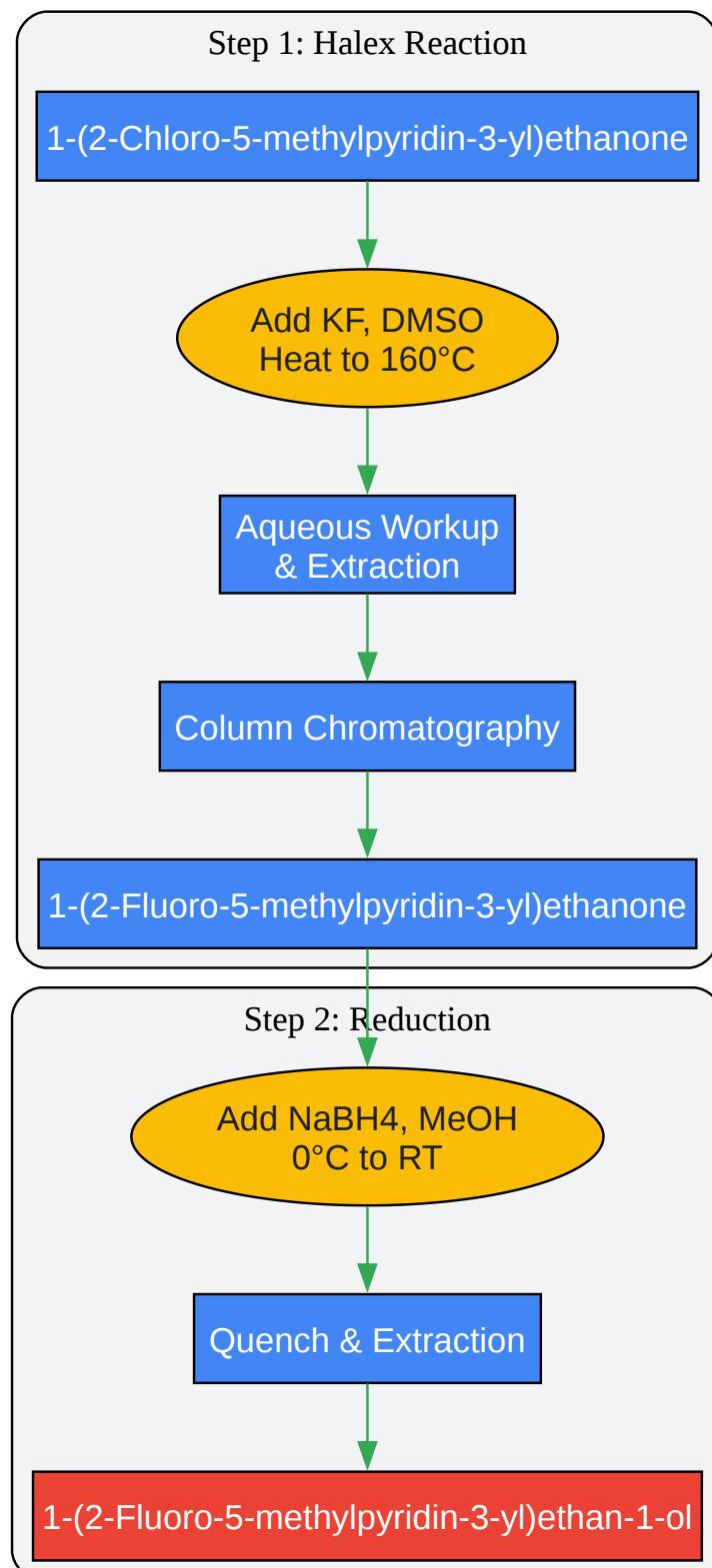
Causality: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen. This allows for an efficient displacement by a fluoride ion. A high-boiling polar aprotic solvent like DMSO is chosen to effectively solvate the cation of the fluoride salt (e.g., K⁺ from KF) while leaving the fluoride nucleophile relatively "naked" and reactive. A phase-transfer catalyst can be used to further enhance reactivity but is often unnecessary at elevated temperatures.

Protocol:

- To a dry round-bottom flask under a nitrogen atmosphere, add 1-(2-Chloro-5-methylpyridin-3-yl)ethanone (1.0 eq), anhydrous potassium fluoride (3.0 eq), and anhydrous DMSO.
- Heat the reaction mixture to 150-160 °C with vigorous stirring.
- Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-16 hours).

- Cool the mixture to room temperature and pour it into ice-water.
- Extract the aqueous mixture with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure fluorinated ketone.

Step 2: Synthesis of 1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol via Ketone Reduction


Causality: Sodium borohydride (NaBH_4) is a mild and selective reducing agent, ideal for converting ketones to alcohols without reducing the aromatic pyridine ring.^[6] An alcoholic solvent like methanol or ethanol is used because it is polar enough to dissolve the NaBH_4 and the substrate, and it serves as the proton source during the workup phase to protonate the resulting alkoxide. The reaction is run at a low temperature ($0\text{ }^\circ\text{C}$) initially to control the exothermic reaction rate.

Protocol:

- Dissolve 1-(2-Fluoro-5-methylpyridin-3-yl)ethanone (1.0 eq) in methanol in a round-bottom flask.
- Cool the solution to $0\text{ }^\circ\text{C}$ in an ice bath.
- Add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below $10\text{ }^\circ\text{C}$.
- After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
- Quench the reaction by slowly adding water, followed by a saturated aqueous solution of ammonium chloride.
- Remove the methanol under reduced pressure.

- Extract the remaining aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the target alcohol, which can be further purified by chromatography if necessary.

Overall Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the two-step synthesis.

Spectral Data and Characterization (Predicted)

Verification of the final compound relies on standard spectroscopic methods. The following data are predicted based on the structure and known values for similar compounds.

Technique	Predicted Data
¹ H NMR (400 MHz, CDCl ₃)	δ 8.1-8.2 (d, J≈2 Hz, 1H, H6-pyridine), 7.4-7.5 (dd, J≈8, 2 Hz, 1H, H4-pyridine), 5.0-5.1 (q, J≈6.5 Hz, 1H, CH-OH), 2.3-2.4 (s, 3H, Ar-CH ₃), 1.5-1.6 (d, J≈6.5 Hz, 3H, CH-CH ₃). OH proton variable.
¹³ C NMR (100 MHz, CDCl ₃)	δ 160-163 (d, ¹ JCF≈240 Hz, C2), 145-148 (d, JCF≈15 Hz, C3), 140-142 (d, JCF≈5 Hz, C6), 130-132 (C5), 120-122 (d, JCF≈5 Hz, C4), 65-68 (CH-OH), 23-25 (CH-CH ₃), 17-18 (Ar-CH ₃).
¹⁹ F NMR (376 MHz, CDCl ₃)	δ -70 to -80 ppm (relative to CFCl ₃).
Mass Spec. (EI)	Predicted M ⁺ at m/z = 155.07. Fragmentation would likely show loss of CH ₃ (m/z=140) and H ₂ O (m/z=137).

Reactivity, Stability, and Applications

Chemical Reactivity

- Alcohol Functionality: The secondary alcohol can be oxidized back to the ketone using reagents like PCC or Dess-Martin periodinane. It can also undergo esterification or etherification under standard conditions to generate a library of derivatives for SAR studies.
- Pyridine Ring: The fluorine at the C2 position is susceptible to displacement by strong nucleophiles (e.g., thiols, amines) under forcing conditions, although it is significantly less reactive than its chloro-analog.^[5] The pyridine nitrogen can be quaternized or oxidized.
- Stability: The compound is expected to be stable under standard laboratory conditions. The C-F bond is exceptionally strong and resistant to cleavage.^[2] However, like many alcohols, it may be unstable in the presence of strong acids (risk of elimination) or strong bases.

Fluorotelomer alcohols have shown unique instability under certain basic conditions due to intramolecular hydrogen bonding facilitating HF elimination, a potential consideration for this molecule.^[8]

Potential Applications in Drug Discovery

This molecule is a prime candidate for use as a building block in drug discovery programs. Pyridine-containing drugs are used to treat a vast range of diseases.^[2] The specific substitution pattern of **1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol** makes it an attractive starting point for the synthesis of inhibitors for kinases, proteases, and other enzyme targets where a chiral alcohol and a substituted pyridine ring can occupy key binding pockets. Its fluorination provides a metabolic blocking position and can enhance binding affinity through favorable electrostatic interactions.

Safety and Handling

General Precautions: As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated chemical fume hood.^[3] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Specific Hazards (Inferred):

- **Toxicity:** The specific toxicology has not been determined. However, many functionalized pyridine and organofluorine compounds can be harmful if swallowed, inhaled, or absorbed through the skin.^{[4][9]} Treat as a potentially toxic substance.
- **Irritation:** May cause skin and serious eye irritation.^[3] Avoid all personal contact.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, ¹⁹F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethanone [smolecule.com]
- 7. 2833706-85-5 1-(5-Fluoro-3-methylpyridin-2-yl)ethan-1-ol AKSci 9231FC [aksci.com]
- 8. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-ol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b6342664#1-2-fluoro-5-methylpyridin-3-yl-ethan-1-ol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com